![molecular formula C20H13ClN2O2 B15167730 2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid CAS No. 516481-36-0](/img/structure/B15167730.png)
2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the chlorobiphenyl group adds to its chemical uniqueness and potential utility in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4’-chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 4-chlorobiphenyl-4-carboxylic acid with o-phenylenediamine under acidic conditions to form the benzimidazole core. This is followed by carboxylation at the 5-position using carbon dioxide under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorobiphenyl group, potentially converting the chlorine atom to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobiphenyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4’-Chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(4’-chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The chlorobiphenyl group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: Studied for their antimicrobial and anticancer properties.
4’-Chlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate: Similar in structure and used in various chemical applications.
Uniqueness: 2-(4’-Chlorobiphenyl-4-yl)-1H-benzimidazole-5-carboxylic acid stands out due to its unique combination of the benzimidazole core and the chlorobiphenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
516481-36-0 |
|---|---|
Molecular Formula |
C20H13ClN2O2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C20H13ClN2O2/c21-16-8-5-13(6-9-16)12-1-3-14(4-2-12)19-22-17-10-7-15(20(24)25)11-18(17)23-19/h1-11H,(H,22,23)(H,24,25) |
InChI Key |
LEXFBVDJGJMLED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


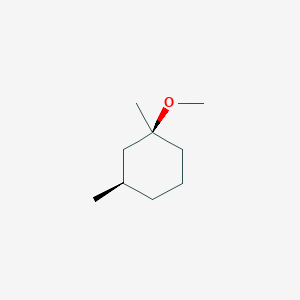
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B15167653.png)
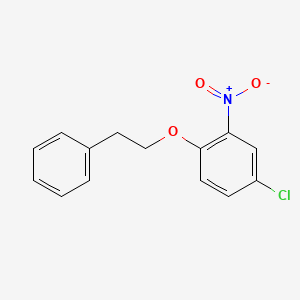
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)
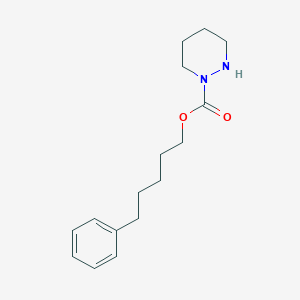
![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)
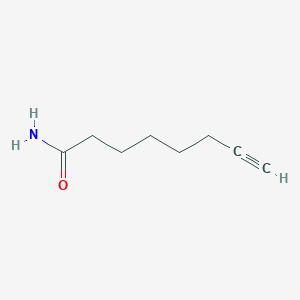
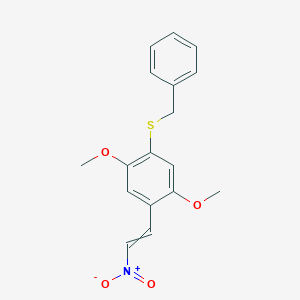
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
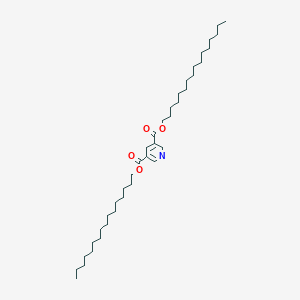
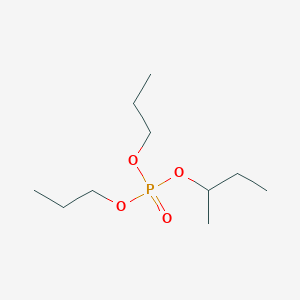
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
